molecular formula C20H43NO10 B1664894 Amino-PEG10-alcohol CAS No. 129449-09-8

Amino-PEG10-alcohol

Cat. No.: B1664894
CAS No.: 129449-09-8
M. Wt: 457.6 g/mol
InChI Key: OXOVKDXWDUGJLC-UHFFFAOYSA-N
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Description

Amino-PEG10-alcohol (CAS: 129449-09-8) is a bifunctional polyethylene glycol (PEG) derivative containing a primary amine (-NH₂) and a terminal hydroxyl (-OH) group. Its structure includes a 10-unit PEG spacer (molecular weight ~457.55 g/mol) with the molecular formula C₂₀H₄₃NO₁₀ . This compound is widely utilized in bioconjugation, drug delivery systems (e.g., antibody-drug conjugates (ADCs) and PROTACs), and nanotechnology due to its:

  • Hydrophilicity: Enhances solubility of hydrophobic drugs .
  • Reactivity: The amine group enables conjugation with carboxylic acids, NHS esters, and carbonyl groups, while the hydroxyl group allows further functionalization .
  • Biocompatibility: PEG reduces immunogenicity and improves pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG10-alcohol typically involves the reaction of a PEG chain with an amino group and an alcohol group. The PEG chain provides solubility and steric hindrance, making it useful for modifying and functionalizing biomolecules. The synthetic route generally includes the following steps:

    Activation of PEG Chain: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce a leaving group.

    Introduction of Amino Group: The activated PEG chain is then reacted with an amine to introduce the amino group.

    Introduction of Alcohol Group: Finally, the PEG chain with the amino group is reacted with an alcohol to introduce the alcohol group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Amino-PEG10-alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various conjugated products depending on the reacting functional group.

Scientific Research Applications

Key Applications

  • Bioconjugation :
    • Amino-PEG10-alcohol serves as an effective linker for attaching drugs to antibodies or other biomolecules. This property is crucial for developing targeted therapies that enhance drug delivery to specific cells or tissues.
    • Case Study : In cancer therapy, bioconjugates formed using this compound have shown improved targeting of tumor cells while minimizing off-target effects.
  • Drug Delivery Systems :
    • The compound's ability to improve solubility and bioavailability makes it valuable in drug delivery systems. It can facilitate the transport of hydrophobic drugs through aqueous environments.
    • Data Table :
    Application AreaBenefitsExamples
    Targeted Drug DeliveryEnhanced solubility and stabilityChemotherapeutics linked to antibodies
    Vaccine DevelopmentImproved antigen presentationAntigen delivery systems using eVLPs
  • In Vitro Diagnostics :
    • This compound is utilized in the development of diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA).
    • Case Study : Research has demonstrated that using this compound in diagnostic kits improves sensitivity and specificity by enhancing the binding interactions between antigens and antibodies.
  • Vaccine Development :
    • The compound has been engineered into virus-like particles (VLPs) for effective antigen delivery in cancer vaccines. The PEG spacer enhances the stability and immunogenicity of these VLPs.
    • Case Study : A study reported the successful use of PEG10 in constructing VLPs that co-deliver peptides and adjuvants to antigen-presenting cells, significantly improving immune responses against liver cancer-specific neoantigens .
  • Surface Modification :
    • This compound is employed for modifying surfaces in biomedical devices to improve biocompatibility and reduce protein adsorption.
    • Data Table :
    Surface Modification TypePurposeOutcome
    Biomedical ImplantsEnhance biocompatibilityReduced inflammatory response
    Diagnostic DevicesMinimize nonspecific bindingIncreased assay performance

Mechanism of Action

The mechanism of action of Amino-PEG10-alcohol involves its ability to react with various functional groups, thereby modifying the properties of the target molecules. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, while the alcohol group can undergo further derivatization or replacement with other reactive functional groups. This allows for the creation of targeted drug delivery systems and the modification of biomolecules for various applications .

Comparison with Similar Compounds

Amino-PEGn-Alcohol Homologues

Compounds in this category share the amine and hydroxyl termini but vary in PEG chain length (Table 1).

Table 1: Comparison of Amino-PEGn-Alcohol Homologues

Compound PEG Units CAS Number Molecular Weight (g/mol) Key Properties
Amino-PEG3-alcohol 3 6338-55-2 281.35 Shorter chain; higher flexibility but limited solubility in aqueous solutions .
Amino-PEG7-alcohol 7 1425973-14-3 325.40 Intermediate length; balances solubility and conjugation efficiency .
Amino-PEG10-alcohol 10 129449-09-8 457.55 Optimal balance for drug delivery; widely used in ADCs and PROTACs .
Amino-PEG12-alcohol 12 933789-97-0 545.66 Longer chain; enhanced hydrophilicity but reduced cellular uptake efficiency .

Key Trends :

  • Solubility : Increases with PEG length due to enhanced hydrophilicity .
  • Conjugation Efficiency : Shorter chains (e.g., PEG3) react faster but may sterically hinder binding .
  • Biological Performance : PEG10 is a common choice for balancing solubility and pharmacokinetics in ADCs .

PEG Derivatives with Alternative Functional Groups

These compounds retain the 10-unit PEG backbone but feature different reactive termini (Table 2).

Table 2: Comparison of PEG10 Derivatives with Varied Functional Groups

Compound Functional Groups CAS Number Molecular Weight (g/mol) Applications
Amino-PEG10-amine -NH₂, -NH₂ 928292-69-7 500.60 Dual-amine reactivity for crosslinking or multi-step conjugation .
Azido-PEG10-alcohol -N₃, -OH 877239-09-3 438.52 Click chemistry applications (e.g., CuAAC with alkynes) .
Amino-PEG10-acid -NH₂, -COOH 1818294-41-5 529.60 Carbodiimide-mediated conjugation with amines; improved targeting .
Propargyl-PEG10-OH -C≡CH, -OH 2055022-35-8 ~450* Alkyne-azide cycloaddition for bioorthogonal labeling .
N-Boc-PEG10-alcohol -Boc-NH, -OH 159156-95-3 645.80 Protected amine for controlled synthesis; requires deprotection .

Key Insights :

  • Azido vs. Amino: Azido-PEG10-alcohol enables click chemistry but lacks amine reactivity .
  • Acid-Terminated: Amino-PEG10-acid facilitates covalent bonding with amine-bearing molecules (e.g., antibodies) .
  • Boc Protection : N-Boc-PEG10-alcohol is stable in acidic conditions, ideal for sequential conjugations .

Performance in Drug Delivery Systems

This compound outperforms shorter homologues in ADC applications due to its optimal PEG length, which:

  • Reduces Aggregation : Longer PEG chains (e.g., PEG12) may hinder target binding, while shorter chains (PEG3) offer insufficient solubility .
  • Enhances Plasma Half-Life : PEG10 shields conjugated drugs from renal clearance .

In contrast, Azido-PEG10-alcohol is preferred in targeted delivery systems (e.g., APRPG-PEG-DSPE complexes) for its bioorthogonal reactivity .

Biological Activity

Amino-PEG10-alcohol, also known as Amino-Polyethylene Glycol 10-alcohol, is a versatile compound widely utilized in scientific research due to its unique structural properties. This article delves into its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H22N2O5C_{10}H_{22}N_{2}O_{5} and a CAS number of 129449-09-8. The compound features both an amino group (-NH2_2) and a hydroxyl group (-OH), which contribute to its hydrophilic nature. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments, making it suitable for various biochemical applications.

Biological Activity

1. Bioconjugation and Drug Delivery:
this compound acts as a linker molecule in bioconjugation processes. Its amino group facilitates stable linkages with carboxylic acids and other electrophiles, allowing for the modification of biomolecules and surfaces. These properties are particularly valuable in drug delivery systems where enhanced solubility and bioavailability are critical for therapeutic efficacy.

2. Interaction with Biomolecules:
The reactivity of this compound with other biomolecules is a focal point of research. It has been shown to improve the stability and targeting capabilities of bioconjugates, which can effectively target specific cells or tissues in therapeutic applications.

Case Study 1: Role in Prenatal Alcohol Exposure

A study highlighted the role of PEG10 (a related protein) in mediating apoptosis resistance in neural stem cells (NSCs) during differentiation when exposed to ethanol. Elevated levels of PEG10 were associated with enhanced neuronal maturation, suggesting potential protective mechanisms against ethanol-induced developmental disruptions . Although this compound itself was not the focus, the insights into PEG10's biological activity provide context for understanding similar compounds.

Case Study 2: Methylation and Alcohol Use Disorders

Research indicated that alcohol consumption is linked to significant changes in DNA methylation patterns, particularly involving genes like SLC7A11. While this compound was not directly studied, its potential use in therapeutic interventions for alcohol-related disorders could be inferred from its properties as a bioconjugate agent .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct amination of PEG derivatives: This method involves reacting PEG with amines to introduce amino functional groups.
  • Modification of existing PEG structures: Chemical modifications can enhance the reactivity of PEG chains to facilitate bioconjugation.

Applications

The applications of this compound span multiple fields:

  • Bioconjugation: Used to create stable linkages between drugs and targeting moieties.
  • Drug Delivery Systems: Enhances solubility and bioavailability of therapeutic agents.
  • Research Tool: Serves as a versatile linker in various biochemical assays and studies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Amino-PEG10-alcohol and ensuring purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between amino-terminated PEG precursors and alcohol-containing reagents. To ensure purity, researchers should employ size-exclusion chromatography (SEC) to isolate the desired product from unreacted precursors. Analytical techniques like nuclear magnetic resonance (NMR, 1^1H and 13^13C) and high-performance liquid chromatography (HPLC) are critical for confirming chemical structure and purity (>95%). Quantitative analysis via mass spectrometry (MS) further validates molecular weight accuracy .

Q. How can researchers characterize the bifunctional reactivity (amine and alcohol groups) of this compound?

  • Methodological Answer : Reactivity can be assessed through functional group-specific assays:

  • Amine reactivity : Use fluorescamine or ninhydrin assays to quantify primary amine availability.
  • Alcohol reactivity : Conduct derivatization with activated esters (e.g., tosyl chloride) followed by HPLC or UV-Vis spectroscopy to confirm hydroxyl group activity.
    Cross-linking experiments with model substrates (e.g., carboxylic acids for amines, ketones for alcohols) provide empirical validation of dual functionality .

Q. What solvent systems are optimal for solubilizing this compound in bioconjugation experiments?

  • Methodological Answer : Water and polar aprotic solvents (e.g., DMSO, DMF) are preferred due to PEG’s hydrophilicity. For hydrophobic substrates, phase-transfer agents (e.g., Tween-20) or co-solvents (e.g., acetonitrile/water mixtures) can enhance solubility. Pre-solubilization in aqueous buffers (pH 6–8) is recommended to prevent aggregation during bioconjugation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of this compound’s amine group during conjugation?

  • Methodological Answer : Hydrolysis can be mitigated by:

  • pH control : Maintain reaction pH < 7.5 to reduce nucleophilic attack on the amine.
  • Temperature : Conduct reactions at 4°C to slow hydrolysis kinetics.
  • Stoichiometry : Use a 2–3 molar excess of the amine-reactive partner (e.g., NHS esters) to compensate for hydrolysis losses.
    Monitor reaction progress via real-time HPLC or fluorescence quenching assays .

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Contradictions often arise from variations in PEG chain hydration or impurities. To address this:

  • Systematic solubility testing : Use standardized protocols (e.g., USP <911>) across solvents (water, DMSO, ethanol) under controlled temperatures.
  • Dynamic light scattering (DLS) : Measure hydrodynamic radius to detect aggregation.
  • Impurity profiling : Identify trace solvents or salts (via ICP-MS) that may alter solubility. Cross-reference results with peer-reviewed datasets to isolate variables .

Q. What experimental designs are suitable for quantifying the impact of PEG chain length (e.g., PEG10 vs. PEG8) on drug delivery efficiency?

  • Methodological Answer : Employ a comparative framework:

  • In vitro : Use fluorescently tagged PEG derivatives to track cellular uptake kinetics via flow cytometry.
  • In vivo : Compare pharmacokinetic parameters (e.g., half-life, biodistribution) in murine models using radiolabeled conjugates.
    Statistical analysis (ANOVA with post-hoc tests) should account for batch-to-batch variability in PEG synthesis .

Q. Guidance for Contradiction Analysis

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving data discrepancies .
  • Example : If conflicting solubility data arise, design a controlled study to isolate variables (e.g., solvent purity, temperature) and use regression models to identify confounding factors .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVKDXWDUGJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Amino-PEG10-alcohol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
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5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Amino-PEG10-alcohol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Amino-PEG10-alcohol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Amino-PEG10-alcohol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Amino-PEG10-alcohol

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